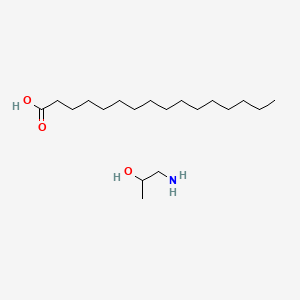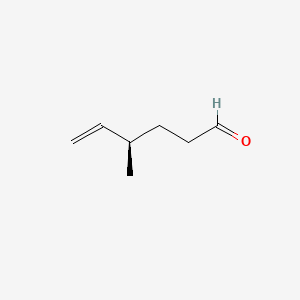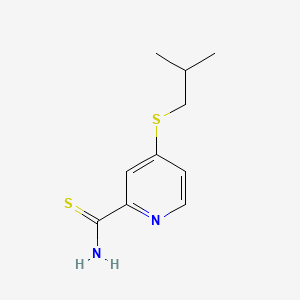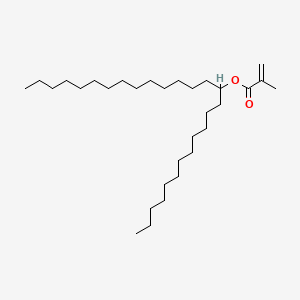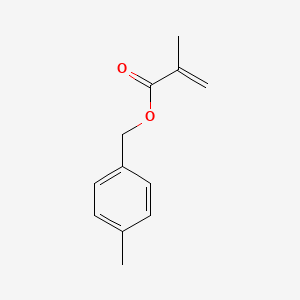
Einecs 254-456-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, compound with samarium (17:2), also known as Cu17Sm2, is a unique intermetallic compound that combines the properties of copper and samarium. This compound is of particular interest due to its potential applications in various fields, including materials science, electronics, and magnetism. The combination of copper’s excellent electrical conductivity and samarium’s magnetic properties makes this compound a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper, compound with samarium (17:2), typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental copper and samarium in a controlled atmosphere. The reaction is carried out at temperatures ranging from 800°C to 1000°C in an inert gas environment to prevent oxidation. The stoichiometric amounts of copper and samarium are mixed and pressed into pellets, which are then heated in a furnace for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Cu17Sm2 can be achieved through a similar high-temperature process but on a larger scale. The raw materials, copper and samarium, are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cast into molds and allowed to cool slowly to form the desired intermetallic compound. This method ensures uniform composition and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, compound with samarium (17:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, the compound can oxidize, forming copper oxide and samarium oxide.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents.
Substitution: In the presence of halogens, the compound can undergo substitution reactions, forming copper halides and samarium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other strong reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products Formed
Oxidation: Copper oxide (CuO) and samarium oxide (Sm2O3).
Reduction: Elemental copper and samarium.
Substitution: Copper halides (CuX) and samarium halides (SmX3), where X represents a halogen.
Applications De Recherche Scientifique
Copper, compound with samarium (17:2), has a wide range of scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism by which copper, compound with samarium (17:2), exerts its effects is primarily based on the interaction between copper and samarium atoms. The copper atoms provide excellent electrical conductivity, while the samarium atoms contribute to the magnetic properties of the compound. The combination of these properties results in a material that can conduct electricity efficiently while also exhibiting strong magnetic behavior. This makes Cu17Sm2 a promising candidate for applications that require both electrical and magnetic functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Samarium-Cobalt Compounds (SmCo5, Sm2Co17): These compounds are well-known for their magnetic properties and are used in permanent magnets.
Samarium-Iron Compounds (Sm2Fe17): These compounds also exhibit strong magnetic properties and are used in various magnetic applications.
Uniqueness of Cu17Sm2
Copper, compound with samarium (17:2), is unique due to its combination of electrical and magnetic properties. While samarium-cobalt and samarium-iron compounds are primarily known for their magnetic properties, Cu17Sm2 offers the added benefit of excellent electrical conductivity. This makes it a versatile material for applications that require both properties, such as in advanced electronic devices and magnetic storage systems.
Propriétés
Numéro CAS |
39445-37-9 |
|---|---|
Formule moléculaire |
Cu17Sm2 |
Poids moléculaire |
1381.0 g/mol |
Nom IUPAC |
copper;samarium |
InChI |
InChI=1S/17Cu.2Sm |
Clé InChI |
RVONDSCGWBRUQF-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



